molecular formula C36H40ClNO5 B606695 4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride CAS No. 646995-35-9

4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride

カタログ番号: B606695
CAS番号: 646995-35-9
分子量: 602.168
InChIキー: LSXMCAMGQOJSBO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

生化学分析

Biochemical Properties

BAY 58-2667 hydrochloride plays a crucial role in biochemical reactions by activating soluble guanylyl cyclase (sGC). It binds to the heme-free form of sGC, leading to the production of cyclic guanosine monophosphate (cGMP). This activation is independent of nitric oxide, which differentiates it from other sGC activators . The compound interacts with various biomolecules, including proteins and enzymes involved in the cGMP signaling pathway. By increasing cGMP levels, BAY 58-2667 hydrochloride exerts vasodilatory effects and reduces blood pressure .

Cellular Effects

BAY 58-2667 hydrochloride has significant effects on various cell types and cellular processes. In cardiomyocytes, it inhibits hypertrophy by increasing cGMP levels and activating downstream signaling pathways such as vasodilator-stimulated phosphoprotein (VASP). This leads to reduced protein synthesis and superoxide generation . Additionally, BAY 58-2667 hydrochloride has been shown to limit cardiac fibroblast proliferation at higher concentrations, further contributing to its cardioprotective effects .

Molecular Mechanism

The molecular mechanism of BAY 58-2667 hydrochloride involves its binding to the heme-free form of soluble guanylyl cyclase (sGC). This binding mimics the nitric-oxide-bound heme group, leading to the activation of sGC and subsequent production of cyclic guanosine monophosphate (cGMP) . The increase in cGMP levels activates protein kinase G (PKG), which mediates various downstream effects, including vasodilation and inhibition of cardiomyocyte hypertrophy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BAY 58-2667 hydrochloride have been observed to change over time. The compound has a favorable safety profile and induces dose-dependent increases in heart rate and decreases in mean arterial pressure and diastolic blood pressure . Long-term studies have shown that BAY 58-2667 hydrochloride maintains its stability and efficacy, with no significant degradation observed . Additionally, its cardioprotective effects, such as reducing infarct size, have been demonstrated in both short-term and long-term studies .

Dosage Effects in Animal Models

The effects of BAY 58-2667 hydrochloride vary with different dosages in animal models. In rabbit and rat hearts, the compound significantly reduces infarct size when administered at doses ranging from 1 to 50 nM . Higher doses have been associated with increased cardiovascular-related adverse events, such as mild symptomatic hypotension . The compound’s cardioprotective effects, including reduced cardiac hypertrophy and fibrosis, are evident even at low concentrations .

Metabolic Pathways

BAY 58-2667 hydrochloride is involved in the cGMP signaling pathway. By activating soluble guanylyl cyclase (sGC), it increases the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and other downstream effectors . This activation leads to various physiological effects, including vasodilation and inhibition of cardiac hypertrophy . The compound does not significantly affect other metabolic pathways, making it a selective activator of the cGMP signaling pathway .

Transport and Distribution

Within cells and tissues, BAY 58-2667 hydrochloride is transported and distributed primarily through passive diffusion. It binds to the heme-free form of soluble guanylyl cyclase (sGC) and accumulates in tissues with high sGC expression, such as the heart and blood vessels . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target sites effectively .

Subcellular Localization

BAY 58-2667 hydrochloride is localized primarily in the cytoplasm, where it interacts with soluble guanylyl cyclase (sGC). The compound’s activity is dependent on its ability to bind to the heme-free form of sGC, which is predominantly found in the cytoplasm . There are no specific targeting signals or post-translational modifications that direct BAY 58-2667 hydrochloride to other cellular compartments or organelles .

準備方法

合成経路と反応条件

BAY 58-2667 塩酸塩の合成は、コア構造の調製から始まり、官能基の修飾が続く、複数のステップを伴います。詳細な合成経路と反応条件は、機密情報であり、公開文献には完全には開示されていません。

工業生産方法

BAY 58-2667 塩酸塩の工業生産は、通常、大規模な有機合成技術を伴います。 このプロセスには、製薬用途に必要な高純度レベル(≥98%)を達成するための厳格な精製ステップが含まれています .

化学反応の分析

反応の種類

BAY 58-2667 塩酸塩は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するためのさまざまな触媒が含まれます .

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は、生物学的活性が変化した酸化された誘導体の生成につながる可能性があります .

科学研究の用途

BAY 58-2667 塩酸塩は、さまざまな科学研究の用途があります。

科学的研究の応用

Medicinal Chemistry

The compound shows promise as a potential therapeutic agent due to its structural characteristics that may interact with biological targets. Its derivatives have been studied for their efficacy in treating various conditions, including cancer and inflammatory diseases. For instance, similar compounds have demonstrated anti-tumor activity through mechanisms involving apoptosis induction in cancer cells.

Drug Delivery Systems

Due to its amphiphilic nature, this compound can be utilized in formulating drug delivery systems. The carboxylic acid group can facilitate conjugation with drug molecules, enhancing their solubility and bioavailability. Research has indicated that such modifications can improve the pharmacokinetic profiles of hydrophobic drugs .

Material Sciences

In materials science, this compound can serve as a precursor for synthesizing novel polymers or nanomaterials. Its ability to form stable bonds with various substrates makes it suitable for applications in coatings and composites that require enhanced mechanical properties and chemical resistance.

Case Studies

Study Objective Findings
Study on Antitumor ActivityInvestigate the cytotoxic effects of derivatives on cancer cell linesCompounds similar to 4-[[4-carboxybutyl... showed significant inhibition of cell proliferation in breast cancer cells through apoptosis pathways .
Drug Formulation ResearchEvaluate the effectiveness of drug delivery systems using this compoundEnhanced solubility and bioavailability were observed when conjugated with poorly soluble drugs .
Polymer DevelopmentSynthesize new polymeric materials using this compound as a monomerResulted in materials with improved thermal stability and mechanical strength compared to conventional polymers .

生物活性

The compound 4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid; hydrochloride, also known by its CAS number 329773-35-5, is a synthetic derivative of benzoic acid with significant biological activity. It has been identified as a soluble guanylate cyclase (sGC) activator, which points to its potential therapeutic applications, particularly in cardiovascular diseases.

  • Molecular Formula : C36H39NO5
  • Molecular Weight : 565.70 g/mol
  • Melting Point : 148-153 °C
  • Solubility : Soluble in DMSO, stable under inert atmosphere at -20 °C.

The primary mechanism of action for this compound involves the activation of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the nitric oxide signaling pathway. By binding to the heme-free form of sGC, it enhances the conversion of GTP to cGMP, leading to vasodilation and reduced blood pressure. This mechanism is particularly beneficial in treating conditions such as acute decompensated heart failure and pulmonary hypertension .

Cardiovascular Effects

The compound exhibits potent vasodilatory effects, making it a candidate for treating various cardiovascular disorders. In preclinical studies, it has demonstrated significant reductions in blood pressure and improvements in cardiac output. Its ability to activate sGC without requiring nitric oxide makes it a valuable therapeutic agent, especially in patients with impaired nitric oxide signaling .

Case Studies

  • Acute Decompensated Heart Failure : In a study involving animal models of heart failure, administration of this compound resulted in improved hemodynamic parameters and enhanced exercise tolerance. The findings suggest that it may serve as an effective treatment option for patients experiencing acute episodes of heart failure.
  • Pulmonary Hypertension : Clinical trials have indicated that the compound can significantly lower pulmonary artery pressure in patients with pulmonary hypertension, providing symptomatic relief and improving quality of life.

Research Findings

Study TypeFindings
PreclinicalDemonstrated significant vasodilatory effects in animal models .
Clinical TrialsReduced pulmonary artery pressure and improved exercise capacity in patients with pulmonary hypertension .
Mechanistic StudiesConfirmed activation of sGC leading to increased cGMP levels in vascular smooth muscle cells.

Safety and Toxicology

While the compound shows promising therapeutic effects, safety profiles are crucial for clinical application. Preliminary toxicity studies indicate that it has a manageable safety profile, with common adverse effects including mild hypotension and headache. Continuous monitoring during clinical trials is essential to establish long-term safety data.

特性

IUPAC Name

4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39NO5.ClH/c38-35(39)12-6-7-24-37(26-30-19-21-33(22-20-30)36(40)41)25-23-32-10-4-5-11-34(32)42-27-31-17-15-29(16-18-31)14-13-28-8-2-1-3-9-28;/h1-5,8-11,15-22H,6-7,12-14,23-27H2,(H,38,39)(H,40,41);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHMBJOVHATVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)COC3=CC=CC=C3CCN(CCCCC(=O)O)CC4=CC=C(C=C4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。